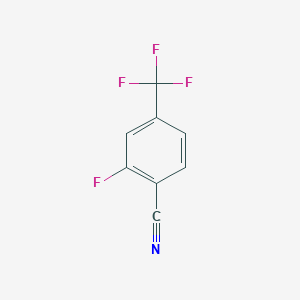

2-Fluoro-4-(trifluoromethyl)benzonitrile

描述

2-Fluoro-4-(trifluoromethyl)benzonitrile (CAS: 146070-34-0) is a fluorinated aromatic nitrile with the molecular formula C₈H₃F₄N and a molecular weight of 189.11 g/mol . It features a fluorine atom at the 2-position and a trifluoromethyl (-CF₃) group at the 4-position of the benzonitrile scaffold. This compound is widely utilized as a key intermediate in pharmaceutical synthesis, particularly in the development of androgen receptor antagonists such as MDV3100 (Enzalutamide), a drug approved for metastatic castration-resistant prostate cancer . Its structural design combines electron-withdrawing groups (fluorine and -CF₃) to modulate electronic properties, solubility, and binding affinity in biological systems.

属性

IUPAC Name |

2-fluoro-4-(trifluoromethyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3F4N/c9-7-3-6(8(10,11)12)2-1-5(7)4-13/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLTYVTXTSOYXMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3F4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90333859 | |

| Record name | 2-Fluoro-4-(trifluoromethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90333859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146070-34-0 | |

| Record name | 2-Fluoro-4-(trifluoromethyl)benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=146070-34-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Fluoro-4-(trifluoromethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90333859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Fluoro-4-(trifluoromethyl)benzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthetic Routes and Reaction Conditions: One common method includes the reaction of 4-amino-2-(trifluoromethyl)benzonitrile with triethylene diamine and carbon disulfide, followed by further reactions to introduce the fluorine atom .

Industrial Production Methods: Industrial production methods often involve high-temperature reactions with transition metal-based catalysts. For example, simultaneous vapor-phase chlorination/fluorination at temperatures exceeding 300°C using catalysts like iron fluoride can be employed .

化学反应分析

Types of Reactions: 2-Fluoro-4-(trifluoromethyl)benzonitrile undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the fluorine atom.

Oxidation and Reduction: It can undergo oxidation and reduction reactions, although specific conditions and reagents vary.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives of the compound .

科学研究应用

Chemistry

2-Fluoro-4-(trifluoromethyl)benzonitrile serves as an important intermediate in the synthesis of various organic compounds. Its unique structure allows for enhanced reactivity in several chemical reactions, including:

- Substitution Reactions : The presence of the fluorine atom facilitates nucleophilic substitution.

- Oxidation and Reduction Reactions : It can undergo oxidation with reagents like potassium permanganate or reduction using lithium aluminum hydride.

Biology

This compound is increasingly being explored for its potential biological activities:

- Pharmaceutical Development : It acts as a building block for synthesizing potential therapeutic agents, particularly in medicinal chemistry.

- Antimicrobial Activity : Preliminary studies suggest that derivatives may exhibit significant antibacterial properties against both Gram-positive and Gram-negative bacteria.

Industrial Applications

In industrial settings, this compound is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in agrochemicals and other chemical manufacturing processes.

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial properties of substituted benzonitriles, including this compound. The results indicated that certain derivatives exhibited significant antibacterial activity, suggesting that this compound could be further explored for its potential as an antimicrobial agent.

Case Study 2: Pharmaceutical Intermediate

Research highlighted the use of this compound as a key intermediate in the synthesis of novel pharmaceuticals aimed at treating various conditions. Its ability to enhance the efficacy of active pharmaceutical ingredients (APIs) through structural modifications was noted.

作用机制

The mechanism of action of 2-Fluoro-4-(trifluoromethyl)benzonitrile involves its interaction with specific molecular targets. The presence of the fluorine and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to various biological molecules. These interactions can affect pathways involved in chemical synthesis and biological processes .

相似化合物的比较

4-Fluoro-2-(trifluoromethyl)benzonitrile (CAS: 194853-86-6)

- Substituents : Fluorine at 4-position , -CF₃ at 2-position .

- Molecular Weight : 189.11 g/mol (identical to the target compound).

- Physical Properties : Melting point (mp) = 46°C .

- For example, the -CF₃ group at the 2-position may sterically hinder reactions at the para-fluorine site compared to the target compound .

3-Fluoro-4-(trifluoromethyl)benzonitrile (CAS: 67515-59-7)

- Substituents : Fluorine at 3-position , -CF₃ at 4-position .

- Molecular Weight : 189.11 g/mol.

- Applications : Less commonly reported in pharmaceutical synthesis, likely due to reduced steric compatibility with biological targets compared to the 2-fluoro-4-CF₃ isomer .

Functional Group Variants

2-Fluoro-4-(hexyloxy)benzonitrile (CAS: Not provided)

- Substituents : Hexyloxy (-OCH₂CH₂CH₂CH₂CH₂CH₃) at 4-position , fluorine at 2-position .

- Synthesis : Prepared via nickel-catalyzed cross-coupling, achieving 55–90% yields depending on reaction conditions .

- Solubility : The hexyloxy group enhances lipophilicity, improving solubility in organic solvents compared to the -CF₃-containing analog .

4-(3-(4-Hydroxybutyl)-4,4-dimethyl-5-oxo-2-thioxoimidazolidin-1-yl)-2-(trifluoromethyl)benzonitrile (CAS: 155180-53-3)

- Substituents: Imidazolidinone-thione moiety at 4-position, -CF₃ at 2-position.

- Molecular Formula : C₁₇H₁₈F₃N₃O₂S.

- Biological Activity : Designed as a proteolysis-targeting chimera (PROTAC) for androgen receptor degradation, demonstrating the versatility of the 2-CF₃-benzonitrile scaffold in drug discovery .

Key Data Tables

Table 1. Structural and Physical Properties of Selected Benzonitrile Derivatives

Research Findings and Implications

Synthetic Accessibility : The target compound is synthesized via nucleophilic substitution or transition metal-catalyzed coupling, with yields exceeding 60% in optimized protocols . In contrast, isomers like 4-fluoro-2-CF₃-benzonitrile require precise control of reaction conditions to avoid regioisomeric byproducts .

Biological Performance : The 2-fluoro-4-CF₃ configuration exhibits superior binding to the androgen receptor’s hydrophobic pocket compared to other isomers, as demonstrated in MDV3100’s clinical efficacy .

Solubility and Stability : The -CF₃ group enhances metabolic stability but reduces aqueous solubility, necessitating formulation adjustments in drug development .

生物活性

2-Fluoro-4-(trifluoromethyl)benzonitrile is a compound of increasing interest in the fields of medicinal chemistry and material science due to its unique structural characteristics and potential biological activities. This article explores its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 189.11 g/mol. The compound features a nitrile group (C≡N) and a trifluoromethyl group (CF₃), which contribute to its unique reactivity and potential interactions with biological targets. The presence of fluorine atoms enhances the compound's stability and reactivity, making it an attractive candidate for further research in drug development and materials science .

The specific mechanism of action for this compound in biological systems has not been extensively documented. However, its structural components suggest that it may interact with various biological targets, potentially influencing enzyme activity or receptor binding. The nitrile group can participate in hydrogen bonding or pi-stacking interactions, which are critical in drug design for modulating biological processes .

Biological Activity

Research into the biological activity of this compound is still emerging. Preliminary studies indicate its potential as a building block for synthesizing bioactive compounds. Its structural similarities to other known bioactive molecules suggest it may exhibit various pharmacological effects, including:

- Antimicrobial Activity : Initial investigations suggest that compounds with similar structures may possess antimicrobial properties. The incorporation of the trifluoromethyl group is known to enhance the potency of some antimicrobial agents .

- Enzyme Inhibition : The compound's ability to interact with specific enzymes could lead to applications in developing inhibitors for therapeutic purposes .

Synthesis Methods

The synthesis of this compound can be achieved through several methods. Common synthetic routes include:

- Bromination and Substitution : This method involves brominating m-trifluoromethyl fluorobenzene followed by cyano group replacement, leading to the formation of the desired nitrile compound .

- Direct Fluorination : Another approach involves direct fluorination of benzonitriles under controlled conditions to yield fluorinated derivatives .

Case Study: Antimicrobial Activity

A recent study examined the antimicrobial properties of various substituted benzonitriles, including those structurally related to this compound. The results indicated that certain derivatives exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting that further exploration into this compound could reveal similar effects .

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Notable Features |

|---|---|---|

| 2-Fluoro-5-(trifluoromethyl)benzonitrile | C₈H₃F₄N | Fluorine at a different position on the ring |

| 3-Fluoro-4-(trifluoromethyl)benzonitrile | C₈H₃F₄N | Different substitution pattern |

| Benzonitrile | C₇H₅N | Lacks fluorine and trifluoromethyl groups |

The distinct positioning of the fluorine and trifluoromethyl groups in this compound contributes to its unique chemical reactivity compared to similar compounds, influencing both its physical properties and potential biological activities .

常见问题

Q. What are the common synthetic routes for 2-Fluoro-4-(trifluoromethyl)benzonitrile, and how are intermediates characterized?

The compound is typically synthesized via cross-coupling reactions. For example, boronate ester intermediates (e.g., 4-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)benzonitrile) can be used in Suzuki-Miyaura couplings to introduce functional groups . Key intermediates are characterized using nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) and mass spectrometry (MS) to confirm regiochemistry and purity. X-ray crystallography may also resolve structural ambiguities .

Q. What analytical techniques are recommended for verifying the purity and structure of this compound?

High-performance liquid chromatography (HPLC) with UV detection is used to assess purity, while gas chromatography-mass spectrometry (GC-MS) confirms molecular weight and fragmentation patterns. Fluorine-specific NMR (¹⁹F NMR) is critical for identifying trifluoromethyl and fluoro substituents . For crystalline derivatives, single-crystal X-ray diffraction provides unambiguous structural confirmation .

Q. What safety precautions are necessary when handling this compound?

The compound may irritate eyes and skin. Use personal protective equipment (PPE) including gloves and goggles. In case of exposure, rinse thoroughly with water. Avoid inhalation; work in a fume hood. Waste disposal must comply with hazardous chemical protocols .

Advanced Research Questions

Q. How can reaction conditions be optimized for Suzuki-Miyaura coupling involving this compound derivatives?

Catalyst selection (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) and solvent polarity significantly impact yields. Polar aprotic solvents like DMF enhance solubility of boronate intermediates. Microwave-assisted synthesis reduces reaction time while maintaining regioselectivity. Monitor reaction progress via thin-layer chromatography (TLC) and optimize ligand-to-catalyst ratios to minimize side products .

Q. What factors influence the regioselectivity of electrophilic substitution in this compound?

The electron-withdrawing trifluoromethyl and nitrile groups direct electrophiles to the meta position relative to the fluoro substituent. Steric hindrance from the trifluoromethyl group further limits ortho substitution. Computational studies (e.g., density functional theory) can predict reactive sites by analyzing frontier molecular orbitals and charge distribution .

Q. How can trace impurities like 4-amino-2-(trifluoromethyl)benzonitrile be quantified in synthesized batches?

Use reverse-phase HPLC with a C18 column and UV detection at 254 nm. A relative response factor of 1.4 is applied for the amino derivative. Calibrate with a reference standard and ensure resolution (R > 2.0) between analyte peaks. Limit impurities to <0.1% as per pharmacopeial guidelines .

Q. What strategies mitigate decomposition of this compound under acidic or basic conditions?

Stabilize the nitrile group by avoiding strong acids/bases. Use buffered conditions (pH 6–8) during reactions. Store the compound in inert atmospheres (argon or nitrogen) at low temperatures (−20°C) to prevent hydrolysis or oxidation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。